molecular formula C27H16FNO3S B4307147 N-(4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide

N-(4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B4307147
M. Wt: 453.5 g/mol
InChI Key: UGICHZJXPSLXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a phenylthio group, and a dihydroanthracene core

Preparation Methods

The synthesis of N-(4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

N-(4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The phenylthio group can undergo electrophilic substitution reactions.

    Coupling Reactions: The fluorophenyl group can participate in further coupling reactions under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions .

Scientific Research Applications

N-(4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the phenylthio group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

N-(4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide can be compared with other similar compounds such as:

  • N-(4-chlorophenyl)-9,10-dioxo-1-(phenylthio)-9,10-dihydroanthracene-2-carboxamide
  • N-(4-bromophenyl)-9,10-dioxo-1-(phenylthio)-9,10-dihydroanthracene-2-carboxamide
  • N-(4-methylphenyl)-9,10-dioxo-1-(phenylthio)-9,10-dihydroanthracene-2-carboxamide

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity .

Properties

IUPAC Name

N-(4-fluorophenyl)-9,10-dioxo-1-phenylsulfanylanthracene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16FNO3S/c28-16-10-12-17(13-11-16)29-27(32)22-15-14-21-23(26(22)33-18-6-2-1-3-7-18)25(31)20-9-5-4-8-19(20)24(21)30/h1-15H,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGICHZJXPSLXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 2
N-(4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 3
N-(4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 4
N-(4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-fluorophenyl)-9,10-dioxo-1-(phenylsulfanyl)-9,10-dihydroanthracene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.